2-(Cyclohexylphenylamino)ethanol
Description
2-(Cyclohexylphenylamino)ethanol (CAS: 13371-73-8) is an ethanolamine derivative featuring a cyclohexylphenylamino substituent. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol . Structurally, it consists of an ethanol backbone with a secondary amine group linked to both a cyclohexyl and a phenyl ring (Figure 1).
Properties
CAS No. |
13371-73-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(N-cyclohexylanilino)ethanol |
InChI |
InChI=1S/C14H21NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI Key |
JAKIBWZPJXEMRZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
Other CAS No. |
13371-73-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table compares key structural and regulatory features of 2-(Cyclohexylphenylamino)ethanol with analogous aminoethanol derivatives:
Key Observations :
- Substituent Effects: The phenyl group in this compound increases its aromaticity and lipophilicity compared to alkyl-substituted analogs like DEAE or 2-cyclohexylaminoethanol. This may enhance binding affinity in biological systems or reduce solubility in polar solvents.
- Molecular Weight: The higher molecular weight of this compound (219.32 g/mol) compared to DEAE (117.19 g/mol) suggests differences in volatility and diffusion properties.
Pharmacological Potential
- Clenbuterol Analogs: highlights phenyl ethanolamine derivatives (e.g., clenbuterol) as β-agonists with pharmacological activity.
- Tyrosol Derivatives: Tyrosol analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) exhibit tyrosinase inhibition , suggesting that aromatic ethanolamines can modulate enzyme activity.
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